molecular formula C11H9ClN2O2 B14923431 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid

1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14923431
M. Wt: 236.65 g/mol
InChI Key: MLPUCXQCGAKTDM-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring substituted with a 2-chlorobenzyl group and a carboxylic acid group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)

InChI Key

MLPUCXQCGAKTDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and interaction with cellular proteins .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-(2-Chlorobenzyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(2-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Contains an additional methyl group.

    1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid: Carboxylic acid group at the 4-position.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the position and nature of substituents .

Biological Activity

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.

The synthesis of 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with pyrazole derivatives. The resultant compound features a carboxylic acid functional group, which is crucial for its biological activity. The structural formula can be represented as follows:

C10H8ClN3O2\text{C}_{10}\text{H}_{8}\text{ClN}_3\text{O}_2

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid, exhibit significant anti-inflammatory properties. A comparative study on various pyrazole derivatives reported that compounds with similar structures showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process.

CompoundIC50 (μg/mL)COX-1 InhibitionCOX-2 Inhibition
1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acidTBDTBDTBD
Standard (Diclofenac)54.65HighHigh

Note: Specific IC50 values for 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid are yet to be determined.

2. Antimicrobial Activity

Similar pyrazole derivatives have demonstrated notable antimicrobial effects against various bacterial strains. The presence of the chlorobenzyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

3. Anticancer Activity

The anticancer potential of 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid has been explored in several studies. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)TBDInhibition of topoisomerase II
A549 (Lung Cancer)TBDInduction of apoptosis

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study by Abdellatif et al. : This research synthesized a series of pyrazole derivatives and evaluated their COX-1/COX-2 inhibitory activity using an enzyme immunoassay kit. The findings indicated that certain derivatives exhibited high selectivity for COX-2 with minimal gastrointestinal toxicity .
  • Research by Sivaramakarthikeyan et al. : This study highlighted the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced rat paw edema model, demonstrating significant reduction in inflammation compared to control groups .
  • Anticancer Studies : Recent research has shown that compounds containing the 1H-pyrazole scaffold effectively inhibit multiple cancer-related targets, including EGFR and MEK pathways, suggesting a multi-target mechanism for anticancer activity .

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